molecular formula C14H18N4O B2658372 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile CAS No. 338396-63-7

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile

Cat. No.: B2658372
CAS No.: 338396-63-7
M. Wt: 258.325
InChI Key: CFSYTJDBRMGRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile is a nitrile-containing compound featuring a piperazine backbone substituted with a para-methoxyphenyl group and an imino (NH) functional group.

Properties

IUPAC Name

3-imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-19-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14(16)6-7-15/h2-5,16H,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSYTJDBRMGRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-(4-methoxyphenyl)piperazine with a suitable nitrile derivative under controlled conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules .

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound lie in its potential as a therapeutic agent in treating various conditions:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit significant antidepressant effects. The structure of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile suggests it may interact with serotonin receptors, potentially aiding in the treatment of mood disorders .
  • Antagonistic Effects on Serotonin Receptors : The compound has been investigated for its role as a selective antagonist at presynaptic and postsynaptic serotonin receptors, particularly the 5-HT1A subtype. This action may contribute to its antidepressant properties and influence anxiety-related behaviors .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors when administered at specific dosages, supporting its potential as a novel antidepressant agent .

Case Study 2: Anxiety Disorders

Another investigation focused on the anxiolytic properties of related piperazine compounds, demonstrating that modifications to the piperazine structure could enhance efficacy against anxiety symptoms. This suggests that this compound may also possess similar properties worth exploring .

Data Table: Comparison of Biological Activities

CompoundActivity TypeMechanismReference
This compoundAntidepressantSerotonin receptor antagonist
(S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-pheny...AntidepressantSelective serotonin antagonist
Other piperazine derivativesAnxiolyticGABAergic modulation

Mechanism of Action

The mechanism of action of 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent on Piperazine Functional Group Molecular Weight (g/mol) Key Physical Properties
3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile (Target) C₁₄H₁₇N₅O 4-Methoxyphenyl Imino (NH) 271.33 Not reported (inferred stability)
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile C₁₅H₁₉N₃O 2-Phenylethyl Oxo (O) 257.33 Stable at room temperature; decomposes at high temperatures
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile C₁₄H₁₇N₃O₂ 2-Methoxyphenyl Oxo (O) 259.30 Density: 1.189 g/cm³; Boiling point: 485.5°C
N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide C₂₁H₂₆N₄O₃ 2-Methoxyphenyl Amide (CONH) 382.46 Not reported

Key Observations :

  • Functional Groups: The imino group (NH) in the target compound is more basic than oxo (O) or amide (CONH) groups, which could influence solubility and hydrogen-bonding interactions. Nitrile groups (common in all analogs) contribute to rigidity and metabolic stability.

Biological Activity

3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H18N4OC_{13}H_{18}N_{4}O and has a molecular weight of 246.31 g/mol. It features a piperazine moiety, which is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate nitriles under controlled conditions. Various methodologies have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, derivatives containing piperazine rings have shown activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus19.5 µg/ml
Escherichia coli39.0 µg/ml
Pseudomonas aeruginosa25.0 µg/ml

These findings suggest that the piperazine structure may enhance the antimicrobial efficacy of the compounds .

Antitumor Activity

In addition to antimicrobial properties, some studies have reported that related compounds exhibit antitumor activity. For example, a series of piperazine derivatives were evaluated for cytotoxicity against HeLa cells using the MTT assay, where certain compounds demonstrated cell viability higher than control drugs, indicating potential for further development in cancer therapeutics .

The biological activity of this compound may be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in microbial metabolism. The presence of the methoxyphenyl group is believed to enhance binding affinity and selectivity toward specific receptors .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of several piperazine derivatives against multi-drug resistant strains of bacteria. Compounds similar to this compound showed promising results, particularly against Acinetobacter baumannii and Klebsiella pneumoniae .
  • Antifungal Activity : Another investigation focused on antifungal properties where derivatives were tested against strains like Aspergillus niger and Aspergillus fumigatus, revealing moderate antifungal activity that warrants further exploration for therapeutic applications in fungal infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.